2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid
Description
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid (CAS: 1006494-90-1) is a pyrazole-based carboxylic acid derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Structurally, it consists of a pyrazole ring substituted with a methoxycarbonyl group at the 4-position and a propanoic acid moiety at the 1-position (Figure 1). Its purity is typically reported as 95%, and it is stored at +4°C for stability .
Properties
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(7(11)12)10-4-6(3-9-10)8(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQGKGGEBRBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006494-90-1 | |
| Record name | 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid typically involves the reaction of a suitable pyrazole derivative with a methoxycarbonylating agent under controlled conditions. One common method involves the use of methyl chloroformate as the methoxycarbonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Polarity: The methoxycarbonyl group (COOMe) provides moderate polarity compared to the bulkier ethoxycarbonyl (COOEt) and tert-butoxycarbonylamino (Boc-NH) groups. This affects solubility and metabolic stability .
Electronic Effects: Electron-withdrawing groups like methoxycarbonyl and nitro (e.g., in 3-nitro derivatives) enhance the acidity of the carboxylic acid moiety. For example, 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-YL]-2-methylpropanoic acid has a predicted pKa of 3.05, indicating stronger acidity than unsubstituted analogs .
Physicochemical and Functional Properties
Table 2: Physicochemical Properties
Functional Insights:
- Agrochemical Potential: Derivatives like 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (haloxyfop) are herbicides, suggesting that pyrazole-propanoic acid scaffolds may have pesticidal applications .
- Pharmaceutical Relevance: Analogous compounds with α-methyl substitutions (e.g., 3-[4-(methoxycarbonyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid) are explored in drug discovery for improved pharmacokinetic profiles .
Biological Activity
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid is a synthetic compound belonging to the class of pyrazole derivatives, characterized by its unique structural features that include a methoxycarbonyl group and a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 198.18 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural representation of this compound can be depicted as follows:
This structure allows for various chemical interactions, making it a versatile candidate for biological applications.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through mechanisms such as:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular responses.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties can be inferred from studies on related pyrazole compounds. These studies suggest that pyrazoles can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial mediators in inflammatory responses.
Anticancer Properties
Preliminary investigations into the anticancer effects of pyrazole derivatives have shown promising results. For example, certain pyrazole compounds have been reported to exhibit cytotoxic effects against various human tumor cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative study | MCF-7 (breast cancer) | <10 | |
| Combination therapy with doxorubicin | MDA-MB-231 (triple-negative breast cancer) | Synergistic effect observed |
Case Studies
While direct case studies specifically focusing on this compound are scarce, research into related compounds provides valuable insights:
- Antifungal Activity : A series of pyrazole derivatives were synthesized and tested for their antifungal properties, showing moderate to excellent inhibition against several fungal strains.
- Cancer Cell Proliferation : Studies involving structurally similar pyrazoles demonstrated significant inhibition of cancer cell growth in vitro, suggesting that the unique functional groups in these compounds contribute to their bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
